N-Benzyl-5-[4-(2-iodobenzoyl)piperazin-1-YL]-2-nitroaniline
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Overview
Description
N-Benzyl-5-[4-(2-iodobenzoyl)piperazin-1-YL]-2-nitroaniline is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzyl group, an iodinated benzoyl moiety, a piperazine ring, and a nitroaniline structure, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-[4-(2-iodobenzoyl)piperazin-1-YL]-2-nitroaniline typically involves multiple steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst such as aluminum chloride.
Iodination of Benzoyl Group: The iodination of the benzoyl group can be achieved using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Piperazine Ring Formation: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Nitroaniline Introduction: The nitroaniline moiety is introduced via nitration of aniline using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation.
Quality Control: Implementing rigorous testing protocols to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-[4-(2-iodobenzoyl)piperazin-1-YL]-2-nitroaniline can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The benzyl group can be involved in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, various nucleophiles.
Coupling: Palladium catalysts, bases like potassium carbonate.
Major Products
Reduction: Formation of N-Benzyl-5-[4-(2-aminobenzoyl)piperazin-1-YL]-2-nitroaniline.
Substitution: Formation of derivatives with different substituents on the benzoyl group.
Coupling: Formation of biaryl or diaryl compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly in oncology and neurology.
Medicine
Antitumor Activity: Studied for its potential antitumor properties, possibly through the inhibition of specific enzymes or receptors involved in cancer cell proliferation.
Industry
Material Science:
Mechanism of Action
The exact mechanism of action of N-Benzyl-5-[4-(2-iodobenzoyl)piperazin-1-YL]-2-nitroaniline depends on its application. In medicinal chemistry, it may act by:
Binding to Enzymes or Receptors: Inhibiting their activity, leading to therapeutic effects.
Interfering with Cellular Pathways: Affecting pathways involved in cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-5-[4-(2-chlorobenzoyl)piperazin-1-YL]-2-nitroaniline: Similar structure but with a chlorine atom instead of iodine.
N-Benzyl-5-[4-(2-bromobenzoyl)piperazin-1-YL]-2-nitroaniline: Similar structure but with a bromine atom instead of iodine.
Uniqueness
Iodine Substitution: The presence of iodine can significantly alter the compound’s reactivity and biological activity compared to its chloro or bromo analogs.
Electronic Effects: Iodine’s larger atomic size and electron-withdrawing properties can influence the compound’s overall electronic distribution, potentially enhancing its activity in certain applications.
This detailed overview provides a comprehensive understanding of N-Benzyl-5-[4-(2-iodobenzoyl)piperazin-1-YL]-2-nitroaniline, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C24H23IN4O3 |
---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-iodophenyl)methanone |
InChI |
InChI=1S/C24H23IN4O3/c25-21-9-5-4-8-20(21)24(30)28-14-12-27(13-15-28)19-10-11-23(29(31)32)22(16-19)26-17-18-6-2-1-3-7-18/h1-11,16,26H,12-15,17H2 |
InChI Key |
BADRJYZAPVETAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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